molecular formula C16H18N4O3 B2793916 4-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,3-dihydro-1H-imidazol-2-one CAS No. 2175979-00-5

4-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,3-dihydro-1H-imidazol-2-one

Cat. No.: B2793916
CAS No.: 2175979-00-5
M. Wt: 314.345
InChI Key: PXHXXNFZWYLERM-UHFFFAOYSA-N
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Description

4-[3-(pyridin-2-yloxy)-8-azabicyclo[321]octane-8-carbonyl]-2,3-dihydro-1H-imidazol-2-one is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,3-dihydro-1H-imidazol-2-one typically involves multiple steps. One common approach starts with the preparation of the 8-azabicyclo[3.2.1]octane scaffold, which is then functionalized with a pyridin-2-yloxy group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,3-dihydro-1H-imidazol-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

4-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,3-dihydro-1H-imidazol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a ligand for certain receptors.

Mechanism of Action

The mechanism of action of 4-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
  • 8-azabicyclo[3.2.1]octane derivatives

Uniqueness

4-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,3-dihydro-1H-imidazol-2-one is unique due to its specific combination of functional groups and its bicyclic structure.

Properties

IUPAC Name

4-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1,3-dihydroimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c21-15(13-9-18-16(22)19-13)20-10-4-5-11(20)8-12(7-10)23-14-3-1-2-6-17-14/h1-3,6,9-12H,4-5,7-8H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHXXNFZWYLERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CNC(=O)N3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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